

^1H NMR and ^{13}C NMR of 3,3,5-Trimethylcyclohexyl methacrylate

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Compound of Interest

Compound Name: 3,3,5-Trimethylcyclohexyl
methacrylate

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **3,3,5-Trimethylcyclohexyl Methacrylate**

Introduction

3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) is a cycloaliphatic monomer valued in polymer science for conferring high weatherability, chemical resistance, and optical clarity to materials.[1] Its rigid, bulky cyclic structure is instrumental in creating hard, UV-resistant polymers suitable for high-performance coatings, adhesives, and optical resins.[1] Given its role as a precursor in polymerization, rigorous characterization of the monomer's structure and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose, offering unambiguous structural elucidation and quantitative analysis.

This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **3,3,5-trimethylcyclohexyl methacrylate**. As commercial TMCHMA is typically supplied as a mixture of cis and trans diastereomers, this guide will address the spectral complexities arising from this isomerism.[2] We will delve into the causal factors behind chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and provide a comprehensive interpretation of the spectral data, grounded in established principles of NMR spectroscopy.

Molecular Structure and Stereoisomerism

The IUPAC name for TMCHMA is (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.^[3] The structure contains two stereocenters on the cyclohexyl ring: at the C1 position (bearing the ester group) and the C5 position (bearing a methyl group). This gives rise to two diastereomeric forms: cis and trans, defined by the relative orientation of the substituents at C1 and C5.

The presence of both isomers in a sample is a critical consideration for NMR analysis. Diastereomers are distinct chemical entities with different spatial arrangements, leading to unique chemical environments for their respective nuclei. Consequently, many protons and carbons will exhibit separate, though often overlapping, signals for the cis and trans forms, complicating the spectrum. The interpretation must, therefore, account for this isomeric complexity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The key features are the chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and multiplicity (splitting pattern), which shows the number of neighboring protons.

Spectral Assignment and Rationale

A. Methacrylate Group:

- **Vinyl Protons ($=CH_2$):** Two distinct signals are expected for the geminal vinylic protons, typically found in the range of δ 5.5 - 6.2 ppm.^{[4][5]} The proton cis to the carbonyl group is slightly more deshielded than the proton trans to it due to anisotropic effects. These protons appear as singlets or narrow multiplets due to small geminal and allylic coupling.
- **Methyl Protons ($-C(O)C-CH_3$):** The methyl group attached to the double bond gives rise to a singlet (or a narrow triplet due to allylic coupling) around δ 1.95 ppm.^[5] Its downfield shift is a result of its proximity to the electron-withdrawing $C=C$ and $C=O$ bonds.

B. Trimethylcyclohexyl Group: The signals for this moiety are more complex due to the rigid ring structure, the presence of multiple methyl groups, and the cis/trans isomerism.

- **O-CH Proton (H1):** The proton on the carbon attached to the ester oxygen is the most deshielded proton on the ring, appearing around δ 4.5 - 5.0 ppm. Its significant downfield shift is caused by the strong deshielding effect of the adjacent electronegative oxygen atom. This signal will likely appear as a complex multiplet due to coupling with adjacent methylene protons. Furthermore, the precise chemical shift and multiplicity will differ between the cis and trans isomers due to their different spatial environments and ring conformations.
- **Methyl Protons (C3-CH₃ and C5-CH₃):**
 - The two methyl groups at the C3 position are geminal and diastereotopic. They are expected to produce two separate singlets in the aliphatic region, typically between δ 0.85 - 1.0 ppm.
 - The methyl group at the C5 position is coupled to the H5 proton, and thus appears as a doublet around δ 0.90 ppm.
- **Ring Methylene and Methine Protons (H2, H4, H5, H6):** These protons produce a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.0 - 2.0 ppm. The complexity arises from several factors:
 - **Diastereotopicity:** Protons of a CH₂ group in a chiral molecule are diastereotopic and thus chemically non-equivalent, giving rise to separate signals with geminal coupling.
 - **Conformational Effects:** The cyclohexyl ring exists in a chair conformation, leading to distinct axial and equatorial protons with different chemical shifts and coupling constants.
 - **Isomeric Mixture:** The presence of both cis and trans isomers doubles the number of expected signals, leading to significant signal overlap in this region.

Data Summary: Predicted ¹H NMR Chemical Shifts

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
Vinylic ($=CH_2$)	5.5 - 6.2	Two singlets/narrow multiplets	Deshielded by $C=C$ and $C=O$ bonds.
Methacrylate CH_3	~ 1.95	Singlet/narrow triplet	Adjacent to deshielding $C=C$ bond.
Cyclohexyl O-CH (H1)	4.5 - 5.0	Multiplet	Strongly deshielded by ester oxygen.
Cyclohexyl Ring (CH , CH_2)	1.0 - 2.0	Complex multiplets	Overlapping signals from diastereotopic and isomeric protons.
C5- CH_3	~ 0.90	Doublet	Standard aliphatic methyl group.
C3- CH_3 (x2)	0.85 - 1.0	Two singlets	Diastereotopic geminal methyl groups.

^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Spectral Assignment and Rationale

A. Methacrylate Group:

- Carbonyl Carbon ($C=O$): This is the most deshielded carbon, appearing far downfield around δ 167 ppm due to the strong electron-withdrawing effect of the two oxygen atoms.[\[4\]](#)
- Quaternary Vinylic Carbon ($=C(CH_3)$): This carbon is deshielded by the adjacent carbonyl group and is found around δ 136 ppm.

- Terminal Vinylic Carbon ($=CH_2$): This carbon appears further upfield than its substituted counterpart, around δ 125 ppm.
- Methyl Carbon ($-C(O)C-CH_3$): The methyl carbon of the methacrylate group is found at approximately δ 18.4 ppm.^[4]

B. Trimethylcyclohexyl Group:

- O-C Carbon (C1): The carbon atom bonded to the ester oxygen is significantly deshielded and appears around δ 75-80 ppm. The signals for the cis and trans isomers will likely be resolved.
- Ring Carbons (CH, CH_2 , C): The remaining ring carbons will appear in the aliphatic region between δ 25 - 55 ppm. The quaternary C3 carbon will be distinguishable from the CH and CH_2 carbons.
- Methyl Carbons (C3- CH_3 and C5- CH_3): The three methyl carbons on the ring will appear in the upfield region, typically between δ 18 - 30 ppm. The two geminal methyls at C3 and the single methyl at C5 are chemically distinct and should produce three separate signals.

Data Summary: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Carbonyl (C=O)	~167	Highly deshielded by two oxygen atoms.
Quaternary Vinylic (=C)	~136	Deshielded by adjacent C=O group.
Terminal Vinylic (=CH ₂)	~125	Standard sp ² carbon chemical shift.
Cyclohexyl O-C (C1)	75 - 80	Deshielded by electronegative oxygen.
Cyclohexyl Ring (C, CH, CH ₂)	25 - 55	Saturated aliphatic carbons.
Methyl Carbons (Ring)	18 - 30	High-field aliphatic carbons.
Methacrylate CH ₃	~18.4	Standard aliphatic methyl on a double bond.

Experimental Protocol

This section provides a standardized methodology for preparing a sample of **3,3,5-trimethylcyclohexyl methacrylate** and acquiring high-quality NMR spectra.

Materials and Equipment

- **3,3,5-Trimethylcyclohexyl methacrylate** sample
- Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
- High-quality 5 mm NMR tubes and caps[\[6\]](#)
- Glass Pasteur pipette and bulb
- Small quantity of glass wool or a Kimwipe for filtration[\[7\]](#)
- Vortex mixer or sonicator

- NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

- **Weigh the Sample:** In a clean, dry vial, accurately weigh the sample. For ^1H NMR, 5-25 mg is sufficient. For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[\[8\]](#)
- **Choose the Solvent:** CDCl_3 is a common choice for nonpolar organic compounds like TMCHMA.[\[6\]](#) Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[\[8\]](#)
- **Dissolve the Sample:** Gently vortex or sonicate the vial to ensure the sample dissolves completely.[\[6\]](#) As TMCHMA can be viscous, gentle warming (to 40-50 °C) may aid dissolution and reduce the solution's viscosity, which helps in obtaining sharper NMR signals.[\[9\]](#)[\[10\]](#)
- **Filter the Solution:** Place a small plug of glass wool or Kimwipe into a Pasteur pipette. Carefully filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[\[7\]](#) The final liquid height in the tube should be 4-5 cm.[\[6\]](#)
- **Cap and Label:** Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter	¹ H NMR	¹³ C NMR	Causality and Field-Proven Insights
Pulse Program	zg30	zgpg30	A standard 30° pulse is used for quantitative ¹ H. For ¹³ C, a proton-decoupled sequence with a 30° pulse angle is optimal to avoid saturation of quaternary carbons.
Spectral Width	16 ppm	240 ppm	This range is sufficient to cover all expected signals for both nuclei.
Acquisition Time	~2.0 s	~1.0 s	Balances resolution with experimental time.
Relaxation Delay (d1)	2.0 s	5.0 s	A longer delay for ¹³ C is crucial for allowing quaternary carbons and the carbonyl carbon, which have long T1 relaxation times, to fully relax, ensuring more accurate integration if needed.
Number of Scans	8-16	1024-4096	Fewer scans are needed for the sensitive ¹ H nucleus. Many more scans are required for the low-abundance, low-sensitivity ¹³ C nucleus.

Visualization of Structure and Key Correlations

A visual representation helps connect the abstract spectral data to the concrete molecular structure. The following diagram, generated using Graphviz, illustrates the structure of **cis-3,3,5-trimethylcyclohexyl methacrylate** with key atoms labeled for NMR correlation.

Caption: Molecular structure of **cis-3,3,5-trimethylcyclohexyl methacrylate**.

Conclusion

^1H and ^{13}C NMR spectroscopy are indispensable tools for the comprehensive structural verification of **3,3,5-trimethylcyclohexyl methacrylate**. The ^1H NMR spectrum is characterized by distinct signals for the methacrylate vinyl and methyl protons, a deshielded methine proton from the cyclohexyl ring, and a complex aliphatic region complicated by stereoisomerism. The ^{13}C NMR spectrum provides a clear carbon count, with characteristic signals for the carbonyl, vinylic, and oxygen-bound carbons. A thorough understanding of these spectral features, as outlined in this guide, enables researchers and quality control professionals to confirm the identity, assess the isomeric composition, and ensure the purity of this important monomer, thereby guaranteeing the integrity of the high-performance polymers derived from it.

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